Carbamic acid, (5-((3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1a(1R*,2R*,4S*),2alpha,3alpha))-
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Overview
Description
Carbamic acid, (5-((3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1a(1R*,2R*,4S*),2alpha,3alpha))- is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including amino, hydroxy, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the indene derivative: This involves the reaction of a suitable precursor with reagents that introduce the amino and hydroxy groups.
Coupling with the pentyl chain: The indene derivative is then coupled with a pentyl chain containing phenylmethyl groups.
Esterification: The final step involves the esterification of the carbamic acid with 1,1-dimethylethyl alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phenylmethyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the amino groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of amino and hydroxy groups suggests that it could interact with biological molecules, potentially leading to interesting biological effects.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals. Its unique structure and reactivity make it a valuable intermediate for the synthesis of various industrial products.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. The presence of multiple functional groups suggests that it could interact with enzymes, receptors, or other biological molecules. These interactions could lead to changes in biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Other carbamic acid derivatives with different substituents may have similar properties.
Indene derivatives: Compounds containing the indene moiety may share some structural similarities.
Phenylmethyl compounds: Compounds with phenylmethyl groups may have similar reactivity.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and its specific structure. The presence of both amino and hydroxy groups, along with the indene and phenylmethyl moieties, gives it a distinct set of properties that differentiate it from other similar compounds.
Biological Activity
Carbamic acid derivatives, including the compound “Carbamic acid, (5-((3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1a(1R*,2R*,4S*),2alpha,3alpha))-,” have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, discussing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The structural framework of carbamic acid derivatives typically includes a carbonyl group attached to an alkoxy and amino group. This unique configuration allows for enhanced stability and bioactivity compared to other chemical classes. The compound in focus possesses multiple functional groups that may contribute to its biological effects.
Antiamoebic Activity
Research has demonstrated that certain carbamate derivatives exhibit significant antiamoebic properties. For instance, a related carbamate derivative was evaluated for its efficacy against Entamoeba histolytica, the causative agent of amoebiasis. In a study involving an in vivo model with hamsters, doses of 75 and 100 mg/100 g body weight resulted in a reduction of amoebic liver abscesses by 84% and 94%, respectively . This suggests that the carbamate structure can be effective in treating parasitic infections.
Neuropharmacological Effects
Carbamate derivatives are also explored for their neuropharmacological effects. They have been implicated in the inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer’s disease. The ability to inhibit AChE can enhance neurotransmitter levels in the brain, potentially improving cognitive function .
Toxicity Studies
Toxicity assessments are vital for evaluating the safety profile of carbamate derivatives. In studies assessing genotoxicity using the Ames test, certain carbamate compounds did not induce mutations in bacterial DNA or exhibit toxicity in cultured rat hepatic cells . This indicates a favorable safety profile for these compounds when considering therapeutic applications.
The biological activity of carbamic acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many carbamates act as inhibitors for key enzymes involved in disease processes. For example, they may inhibit AChE or other proteases that play roles in neurodegeneration and cancer progression.
- Cell Membrane Penetration : The structural properties of carbamates allow them to penetrate cell membranes effectively, facilitating their action within target cells .
- Prodrug Characteristics : Some carbamate derivatives function as prodrugs, enhancing the bioavailability and effectiveness of parent compounds by modifying their pharmacokinetic profiles .
Case Studies
Several case studies have highlighted the potential therapeutic applications of carbamic acid derivatives:
- Alzheimer’s Disease : A study on novel multi-target directed ligands (MTDLs) indicated that specific carbamate derivatives could inhibit beta-secretase activity, a crucial step in amyloid plaque formation associated with Alzheimer’s disease .
- Antimicrobial Activity : Research has shown that certain carbamate compounds possess antimicrobial properties against various pathogens, suggesting their potential use in treating infections .
Properties
CAS No. |
132565-19-6 |
---|---|
Molecular Formula |
C33H41N3O5 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-6-[[(1S,2R,3R)-3-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H41N3O5/c1-33(2,3)41-32(40)35-26(19-22-14-8-5-9-15-22)27(37)20-23(18-21-12-6-4-7-13-21)31(39)36-29-25-17-11-10-16-24(25)28(34)30(29)38/h4-17,23,26-30,37-38H,18-20,34H2,1-3H3,(H,35,40)(H,36,39)/t23-,26+,27+,28-,29+,30-/m1/s1 |
InChI Key |
MRLZHJSWDCUIEE-IAPQBRSKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H]([C@@H](C4=CC=CC=C34)N)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NC3C(C(C4=CC=CC=C34)N)O)O |
Origin of Product |
United States |
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